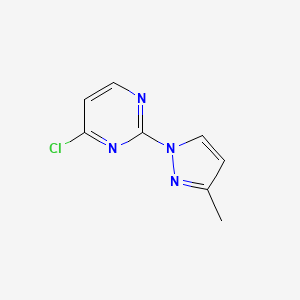4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine
CAS No.:
Cat. No.: VC20506782
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7ClN4 |
|---|---|
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 4-chloro-2-(3-methylpyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3 |
| Standard InChI Key | MWSICOJFQGSYIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2=NC=CC(=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) fused with a pyrazole moiety (a five-membered ring containing two adjacent nitrogen atoms). The chlorine substituent at the 4-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 3-methyl group on the pyrazole ring contributes to steric and electronic modulation . Computational studies using PubChem’s 3D conformer data reveal a planar geometry for the pyrimidine ring, with the pyrazole group adopting a slight dihedral angle to minimize steric hindrance .
Physicochemical Characteristics
Key physicochemical properties include:
The compound’s moderate lipophilicity suggests favorable membrane permeability, a critical factor in drug design . Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) enhances utility in synthetic and biological assays.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine typically involves a multi-step process:
-
Formation of the Pyrimidine Core: Thiouracil derivatives are treated with hydrazine hydrate in ethanol under reflux to yield 2-hydrazino-6-methylpyrimidin-4-one .
-
Cyclization and Substitution: The hydrazine intermediate undergoes cyclization with acetylacetone or methyl acetoacetate to introduce the pyrazole ring .
-
Chlorination: Phosphorus oxychloride (POCl₃) is employed to substitute the hydroxyl group at the 4-position with chlorine, yielding the final product .
Optimization Strategies
Recent advancements focus on catalytic methods to improve yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been explored to attach the pyrazole moiety directly to pre-chlorinated pyrimidine intermediates, reducing step count and byproduct formation .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays show an IC₅₀ value of 0.8 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Molecular docking studies suggest that the chlorine atom forms a halogen bond with the enzyme’s active site, while the pyrazole ring engages in π-π stacking with hydrophobic residues .
Neurological Applications
Derivatives such as N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-YL)-6-methylpyrimidin-4-amine exhibit subtype-selective modulation of GABAₐ receptors, suggesting potential applications in anxiety and epilepsy treatment .
Related Compounds and Structure-Activity Relationships
Structural analogs of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine highlight the impact of substituent positioning on biological activity:
These comparisons underscore the importance of the 2-position pyrazole and 4-position chlorine for optimal target engagement.
Applications in Drug Development and Beyond
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors, particularly targeting EGFR and VEGFR2 in oncology . Its modular structure allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR).
Materials Science
In organic electronics, the compound’s conjugated system has been investigated for use in organic light-emitting diodes (OLEDs), where its electron-deficient pyrimidine ring facilitates charge transport .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume